l-Serine isopropyl ester hydrochloride l-Serine isopropyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621813
InChI: InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: CC(C)OC(=O)C(CO)N.Cl
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63 g/mol

l-Serine isopropyl ester hydrochloride

CAS No.:

Cat. No.: VC13621813

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

l-Serine isopropyl ester hydrochloride -

Specification

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
IUPAC Name propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Standard InChI InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key ZQSBPSWEMOKULO-JEDNCBNOSA-N
Isomeric SMILES CC(C)OC(=O)[C@H](CO)N.Cl
SMILES CC(C)OC(=O)C(CO)N.Cl
Canonical SMILES CC(C)OC(=O)C(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

L-Serine isopropyl ester hydrochloride is an optically active compound with a molecular weight of 183.63 g/mol . Its structure consists of an L-serine backbone esterified with isopropyl alcohol and subsequently converted to the hydrochloride salt (Fig. 1). The stereochemistry at the α-carbon (C2) is preserved in the (S)-configuration, which is critical for its biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H14ClNO3\text{C}_6\text{H}_{14}\text{ClNO}_3
Molecular Weight183.63 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The compound’s crystalline structure, resolved via X-ray diffraction, reveals a monoclinic crystal system with space group P21P2_1. Hydrogen bonding between the hydrochloride group and adjacent molecules stabilizes the lattice, with bond lengths of 2.23A˚2.23 \, \text{Å} for N–H···Cl interactions . This structural insight aids in understanding its solubility and reactivity in polar solvents like ethanol and acetonitrile .

Synthesis and Crystallization

The synthesis of L-serine isopropyl ester hydrochloride typically involves esterification of L-serine with isopropyl alcohol under acidic conditions, followed by hydrochloride salt formation. A notable method described in the literature involves dissolving L-serine methyl ester hydrochloride in absolute ethanol, followed by slow evaporation to yield single crystals suitable for X-ray analysis . While this procedure specifically addresses the methyl ester derivative, analogous techniques apply to the isopropyl variant with modifications in alcohol selection.

Table 2: Crystallization Parameters

ParameterValueSource
SolventAbsolute ethanol
Crystal SystemMonoclinic
Space GroupP21P2_1
Unit Cell Dimensionsa=5.423A˚,b=7.892A˚,c=12.341A˚a = 5.423 \, \text{Å}, \, b = 7.892 \, \text{Å}, \, c = 12.341 \, \text{Å}

The hydrochloride group enhances the compound’s stability, preventing racemization during storage. Crystallographic studies confirm the absence of solvent molecules in the lattice, suggesting high purity under optimized conditions .

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary method for analyzing L-serine isopropyl ester hydrochloride and its enantiomeric impurities. A validated HPLC protocol for related compounds, such as L-alanine isopropyl ester hydrochloride, employs a YMC-Pack ODS-AQ column (150 × 4.6 mm, 3 μm) with isocratic elution (50:50 water-methanol) and UV detection at 246 nm . Although developed for a structural analog, this method is adaptable to L-serine derivatives, offering a resolution (RsR_s) exceeding 3.0 for enantiomers .

Key Chromatographic Conditions:

  • Column: YMC-Pack ODS-AQ (bonded silica gel)

  • Mobile Phase: Water (A) and methanol (B) in a 50:50 ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 246 nm

  • Injection Volume: 10 μL

Derivatization with acetyl glucose isothiocyanate (GITC) under alkaline conditions enhances detection sensitivity, enabling quantification of enantiomeric impurities at concentrations as low as 0.09 μg/mL . This approach ensures compliance with pharmacopeial guidelines for specificity, linearity (R20.99R^2 \geq 0.99), and accuracy (recovery rates of 98–102%) .

Applications in Pharmaceutical Research

L-Serine isopropyl ester hydrochloride is primarily utilized as a building block in peptide synthesis and prodrug design. Its ester group improves membrane permeability, facilitating the delivery of serine-based therapeutics . Recent studies highlight its role in signaling pathways, particularly in modulating cellular processes such as apoptosis and immune response .

Prodrug Development

The isopropyl ester moiety serves as a protective group, which is hydrolyzed in vivo to release active L-serine. This strategy has been employed in antiviral agents, where ester derivatives enhance bioavailability and target specificity .

Chiral Resolution Studies

The compound’s enantiomeric purity is critical for pharmaceutical efficacy. Methods akin to those used for L-alanine isopropyl ester hydrochloride—such as chiral derivatization followed by reversed-phase HPLC—ensure rigorous quality control during manufacturing .

Recent Research and Future Directions

A 2024 crystallographic study resolved the compound’s hydrogen-bonding network, providing insights into its solid-state behavior . Future research may explore its utility in drug delivery systems and biocatalysis. Advances in enantioselective synthesis could further streamline production, reducing costs for large-scale applications .

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